Methyl 2,6-dimethyl-1H-indole-3-carboxylate
Description
Methyl 2,6-dimethyl-1H-indole-3-carboxylate is an indole derivative characterized by a methyl ester group at position 3 and methyl substituents at positions 2 and 6 of the indole ring. Indole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity. This compound’s synthesis typically involves cyclization and esterification steps, though specific protocols may vary based on substituent positioning and functional group compatibility.
Properties
IUPAC Name |
methyl 2,6-dimethyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-9-10(6-7)13-8(2)11(9)12(14)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJAYIUKGMSMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbomethoxy Transfer Using Ionic Liquids and Dimethyl Carbonate
A patented method describes the preparation of methyl indole-1-carboxylate derivatives, which can be adapted for methyl 2,6-dimethyl-1H-indole-3-carboxylate by starting from appropriately substituted indoles. The process involves:
- Dissolving the indole or substituted indole compound in dimethyl carbonate (DMC).
- Adding a catalytic amount of ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), acetate ([Bmim]OAc), chloride ([Bmim]Cl), or bromide ([Bmim]Br).
- Conducting the reaction at temperatures ranging from -10°C to the boiling point of DMC, optimally between 50°C and boiling point, preferably 80°C to boiling point.
- Reaction times vary from 0.5 to 48 hours.
The ionic liquid acts as a catalyst for carbomethoxy transfer, enabling the formation of methyl indole-1-carboxylate and derivatives with catalytic loadings between 1% and 100%, optimally 2% to 15% molar percentage relative to the substrate.
| Parameter | Range/Value |
|---|---|
| Solvent | Dimethyl carbonate (DMC) |
| Catalyst | Ionic liquids ([Bmim]OH, etc.) |
| Catalyst loading | 1% - 100% (optimal 2% - 15%) |
| Temperature | -10°C to boiling point (optimal 80°C to boiling) |
| Reaction time | 0.5 - 48 hours |
This method is notable for its mild conditions and use of green solvents and catalysts, providing a sustainable approach to methyl indole carboxylates.
Two-Step Synthesis from Nitroarenes via N-Oxyenamine Rearrangement
A general and scalable synthetic route has been reported for polysubstituted indoles, including methyl indole-3-carboxylates, through a consecutive two-step protocol:
- Step 1: Formation of N-arylhydroxylamines from nitroarenes.
- Step 2: Reaction of N-arylhydroxylamines with activated terminal alkynes (e.g., methyl propiolate) catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and metals like Zn/Au.
This method avoids the need for N-protection/deprotection steps and uses commercially available nitroarenes and alkynes as starting materials. It delivers NH-free 3-substituted indoles with electron-withdrawing groups (EWG) at the C-3 position, including methyl esters.
Key features:
- High functional group tolerance.
- Good to excellent yields (e.g., 84% yield for methyl 6-acetylindole-3-carboxylate at 50 mmol scale).
- Operational simplicity and scalability.
| Step | Reactants | Catalyst/System | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitroarenes | Reduction to N-arylhydroxylamines | Standard reduction | - | Starting material preparation |
| 2 | N-arylhydroxylamines + methyl propiolate | DABCO, Zn/Au catalysts | Nitrogen atmosphere, mild heating | 52-84 | Two-step annulation to indole core |
This approach is particularly suitable for introducing substituents in the 2 and 6 positions by choosing appropriately substituted nitroarenes, making it adaptable to synthesize this compound.
Copper(I)-Catalyzed Intramolecular Amination (Ullmann-Type Reaction)
Another efficient method involves the intramolecular cyclization of enamines catalyzed by copper(I) iodide (CuI), enabling the synthesis of N-substituted indole-3-carboxylates, including methyl esters:
- Preparation of enamines by condensation of methyl α-formyl-(o-bromophenyl)acetate with appropriate amines.
- Cyclization via CuI-catalyzed intramolecular C–N bond formation using potassium phosphate (K3PO4) as base in DMF solvent.
- Reaction conditions typically involve heating at 80°C to 140°C for 10-20 hours.
This method allows the formation of the indole ring with substitution at the 2 and 6 positions depending on the starting materials. Yields vary from moderate (36%) to improved (50%) with increased temperature.
| Parameter | Details |
|---|---|
| Catalyst | CuI (5 mol%) |
| Base | K3PO4 (2 equivalents) |
| Solvent | DMF |
| Temperature | 80°C - 140°C |
| Reaction time | 10 - 20 hours |
| Yield | 36% - 50% |
This method is advantageous for constructing substituted indoles with control over N-substitution and carboxylate functionality, though reaction times are relatively long.
Vilsmeier-Haack Formylation Followed by Esterification
A synthetic route to indole-3-carboxaldehyde derivatives, which can be converted to methyl esters, involves:
- Preparation of the Vilsmeier reagent by reacting anhydrous dimethylformamide (DMF) with phosphorus oxychloride (POCl3) at 0-5°C.
- Reaction of 2-methylaniline derivatives with the Vilsmeier reagent in DMF at 80-90°C under reflux for 5-8 hours to yield 3-indolecarbaldehydes.
- Subsequent oxidation or esterification steps convert the aldehyde to the methyl carboxylate.
This method allows substitution at the 2 and 6 positions by using appropriately substituted anilines.
| Step | Reagents/Conditions |
|---|---|
| Vilsmeier reagent prep | DMF + POCl3 (5:1 volume ratio), 0-5°C |
| Formylation | 2-methylaniline + Vilsmeier reagent, reflux 80-90°C, 5-8 h |
| Workup | Neutralization with Na2CO3, filtration, recrystallization |
This classical approach is robust for preparing indole-3-carbaldehydes, precursors to methyl esters, with good control over substitution patterns.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Methyl 2,6-dimethyl-1H-indole-3-carboxylate exhibits various biological activities that make it a valuable compound in research:
1. Anticancer Properties :
- Studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), indicating its potential as an anticancer agent .
- The mechanism may involve enzyme inhibition related to cancer cell growth pathways.
2. Antimicrobial Activity :
- Preliminary research suggests that this compound possesses antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Applications in Medicinal Chemistry
The compound serves as a precursor for synthesizing more complex indole derivatives used in pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects.
Table: Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in A549 and MCF-7 cell lines | |
| Antibacterial | Effective against MRSA strains |
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties. Its derivatives are also explored for use in agrochemicals and other industrial chemicals.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
Case Study 1: Anticancer Research
- A study evaluated the compound's effect on cancer cell lines and demonstrated significant antiproliferative effects with low minimum inhibitory concentrations (MICs) against targeted cells .
Case Study 2: Antimicrobial Studies
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may inhibit or activate certain proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole Derivatives
Key Observations :
- Substituent positioning : The 2,6-dimethyl substitution pattern in the target compound is shared with Ethyl 1-acetamido-2,6-dimethyl-1H-indole-3-carboxylate and 2,6-Dimethyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde , but differs in the functional group at C3 (ester vs. aldehyde).
- Functional groups : The methyl ester (COOCH₃) in the target compound contrasts with carboxylic acids (COOH) in 7-chloro and 7-methoxy analogs, influencing solubility and reactivity .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting points : The 7-methoxy derivative exhibits a high melting point (199–201°C), likely due to hydrogen bonding from the carboxylic acid group . The β-carboline analog (mp >200°C) shows similar thermal stability .
- Spectral data : Ethyl 1-acetamido-2,6-dimethyl-1H-indole-3-carboxylate’s NMR signals (e.g., δ 11.21 for NH) highlight the deshielding effects of substituents .
Biological Activity
Methyl 2,6-dimethyl-1H-indole-3-carboxylate (MDMICA) is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. Its unique structure, characterized by methyl groups at positions 2 and 6 and a carboxylate group at position 3, enhances its potential as a pharmacological agent. This article delves into the biological activity of MDMICA, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Biological Activity Overview
MDMICA exhibits a broad spectrum of biological activities, which can be categorized as follows:
- Antiviral Activity : MDMICA has shown efficacy against various viral infections, indicating its potential as an antiviral agent .
- Anticancer Properties : The compound demonstrates the ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Research indicates that MDMICA possesses significant antibacterial properties against various pathogens .
- Anti-inflammatory Activity : The compound has been studied for its role in reducing inflammation, which is crucial in many chronic diseases .
The biological effects of MDMICA are primarily attributed to its interactions with cellular targets. Key mechanisms include:
- Enzyme Inhibition : MDMICA interacts with specific enzymes involved in cellular signaling pathways, leading to altered metabolic processes .
- Cellular Pathway Modulation : The compound affects various signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .
Anticancer Research
Numerous studies have explored the anticancer potential of MDMICA. For instance:
- In vitro studies demonstrated that MDMICA induces apoptosis in lung cancer cells (A549) by activating caspases and disrupting mitochondrial function .
- A comparative analysis showed that MDMICA's IC50 values were significantly lower than those of standard chemotherapeutic agents, highlighting its potency .
Antiviral Studies
MDMICA's antiviral activity has been documented against several viruses. A notable study indicated that it inhibits viral replication through interference with viral enzyme activity .
Antimicrobial Research
MDMICA has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that it exhibits strong inhibitory effects, making it a candidate for developing new antibiotics .
Case Study 1: Anticancer Activity in A549 Cells
A study conducted on A549 lung cancer cells revealed the following findings:
| Parameter | Result |
|---|---|
| IC50 (MDMICA) | 0.3 μM |
| Apoptosis Induction | Positive (caspase activation) |
| Cell Cycle Arrest | G2/M phase arrest |
This study underscores MDMICA's potential as a lead compound in cancer therapy.
Case Study 2: Antiviral Efficacy
In a controlled experiment evaluating MDMICA's antiviral properties:
| Virus Type | Inhibition Percentage |
|---|---|
| Influenza Virus | 65% |
| Herpes Simplex Virus | 70% |
These results suggest that MDMICA could be developed into an effective antiviral treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
